![molecular formula C9H12N2 B2374450 2-(1-Aminocyclopropyl)aniline CAS No. 1314761-25-5](/img/structure/B2374450.png)
2-(1-Aminocyclopropyl)aniline
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Overview
Description
“2-(1-Aminocyclopropyl)aniline” is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(1-Aminocyclopropyl)aniline” is1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“2-(1-Aminocyclopropyl)aniline” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
1. Catalytic Applications
2-(1-Aminocyclopropyl)aniline and related compounds have been explored for their catalytic properties. For example, a complex of 2-(methylthio)aniline with palladium(II) has been shown to be an efficient catalyst for Suzuki-Miyaura C-C coupling in water, achieving high turnover numbers (TON) up to 93,000 (Rao et al., 2014). Similarly, the synthesis and characterization of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives have been applied in palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions, showing good yields in these processes (Aydemir et al., 2009).
2. Synthesis of Novel Compounds
The aniline derivatives, including those similar to 2-(1-Aminocyclopropyl)aniline, have been used in the synthesis of various novel compounds. For instance, anilino radical complexes of cobalt(III) and manganese(IV) have been synthesized using pendent arm macrocyclic aniline ligands, contributing to the development of new chemical entities (Penkert et al., 2000). Additionally, these aniline derivatives have been utilized in the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives, demonstrating their versatility in chemical synthesis (Gondela & Walczak, 2007).
3. Antimicrobial Applications
Some derivatives of 2-(1-Aminocyclopropyl)aniline have shown potential in antimicrobial applications. For example, new heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothiazole moieties, synthesized from similar aniline derivatives, exhibited moderate biological activity against various bacteria, highlighting their potential in antimicrobial research (Khan et al., 2016).
4. Chemosensor Development
Aniline derivatives have been integrated into the development of chemosensors. For instance, anthracene- and pyrene-bearing imidazoles, synthesized using 2-(2-Aminophenyl)-1H-benzimidazole, have been used as turn-on fluorescent chemosensors for aluminum ion detection in living cells (Shree et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(1-aminocyclopropyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHCLNBVNXPFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclopropyl)aniline | |
CAS RN |
1314761-25-5 |
Source
|
Record name | 2-(1-aminocyclopropyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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